![molecular formula C17H11ClN2O4S B2685658 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chlorobenzoate CAS No. 877635-71-7](/img/structure/B2685658.png)

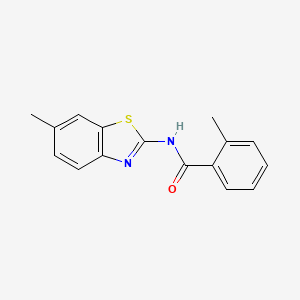

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

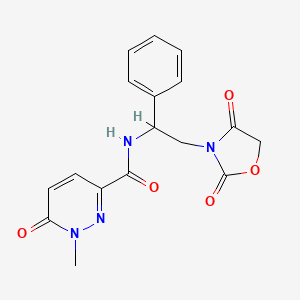

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chlorobenzoate is a pyranopyrimidine derivative that has shown promising results in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and viral infections.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The compound "[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chlorobenzoate" is related to various pyrimidine derivatives that have been synthesized for biological evaluations. For instance, some derivatives have shown antimicrobial activity upon testing. These compounds are synthesized through reactions involving amino-carboethoxy-pyranobenzopyrans with a variety of reagents to create pyrimidino and other heterocyclic derivatives (Al-Haiza, Mostafa, & El-kady, 2003).

Microwave-Assisted Synthesis and Biological Activities

Microwave irradiation has been employed to synthesize pyrimidine-linked heterocyclics, showcasing insecticidal and antibacterial potential. The process involves cyclocondensation of N-substituted-3-oxo butyramide with acid hydrazides, leading to compounds evaluated for their biological activities, indicating a promising method for rapid synthesis of biologically active pyrimidine derivatives (Deohate & Palaspagar, 2020).

Dimerization and Lifetime Study of Pyrimidinone Derivatives

A detailed study on the dimerization constant and lifetime of 2-ureido-4[1H]-pyrimidinones, which dimerize via a strong quadruple hydrogen bond array, provides insight into the stability and associative behaviors of these compounds. Such studies are crucial for understanding the fundamental properties of pyrimidinone derivatives in various scientific applications (Söntjens, Sijbesma, Genderen, & Meijer, 2000).

Chemical Transformation and Structural Analysis

The synthesis and structural analysis of O-pyrimidinyl-oximes of 2,2-dimethyltetrahydro-4-pyranone have been conducted, illustrating the chemical transformation capabilities of pyrimidinyl derivatives. X-ray diffraction studies have been used to determine the structure, highlighting the versatility of pyrimidinyl compounds in chemical synthesis (Danagulyan et al., 1997).

Propiedades

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O4S/c18-12-4-2-11(3-5-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-6-1-7-20-17/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIFMQRIMCZIGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B2685588.png)

![2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2685591.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2685596.png)